molecular formula C16H17N3O3S B11065199 4-ethoxy-N-(1H-indazol-6-yl)-3-methylbenzenesulfonamide

4-ethoxy-N-(1H-indazol-6-yl)-3-methylbenzenesulfonamide

Cat. No.: B11065199
M. Wt: 331.4 g/mol
InChI Key: PKLWLDVRTSQGJE-UHFFFAOYSA-N
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Description

4-ethoxy-N-(1H-indazol-6-yl)-3-methylbenzenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-(1H-indazol-6-yl)-3-methylbenzenesulfonamide typically involves multiple steps:

    Formation of the Indazole Ring: The indazole ring can be synthesized through the cyclization of ortho-substituted hydrazines with aldehydes or ketones under acidic or basic conditions.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the indazole derivative with a sulfonyl chloride in the presence of a base such as triethylamine.

    Ethoxy Group Introduction: The ethoxy group is usually introduced via an etherification reaction, where the corresponding phenol is reacted with an ethyl halide in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.

    Substitution: Electrophilic substitution reactions typically use reagents like nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination, and sulfuric acid (H₂SO₄) for sulfonation.

Major Products

    Oxidation: Products may include 4-ethoxy-N-(1H-indazol-6-yl)-3-carboxybenzenesulfonamide.

    Reduction: Products may include 4-ethoxy-N-(1H-indazol-6-yl)-3-methylbenzenamine.

    Substitution: Products depend on the specific substitution reaction, such as 4-ethoxy-N-(1H-indazol-6-yl)-3-nitrobenzenesulfonamide for nitration.

Scientific Research Applications

4-ethoxy-N-(1H-indazol-6-yl)-3-methylbenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-ethoxy-N-(1H-indazol-6-yl)-3-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. The indazole ring may interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Comparison

Compared to similar compounds, 4-ethoxy-N-(1H-indazol-6-yl)-3-methylbenzenesulfonamide may exhibit unique properties due to the specific positioning of the ethoxy and methyl groups. These structural differences can influence the compound’s reactivity, binding affinity, and overall biological activity. For instance, the position of the methyl group can affect the compound’s ability to undergo certain chemical reactions or interact with biological targets, making it a valuable molecule for targeted research and development.

Properties

Molecular Formula

C16H17N3O3S

Molecular Weight

331.4 g/mol

IUPAC Name

4-ethoxy-N-(1H-indazol-6-yl)-3-methylbenzenesulfonamide

InChI

InChI=1S/C16H17N3O3S/c1-3-22-16-7-6-14(8-11(16)2)23(20,21)19-13-5-4-12-10-17-18-15(12)9-13/h4-10,19H,3H2,1-2H3,(H,17,18)

InChI Key

PKLWLDVRTSQGJE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)C=NN3)C

Origin of Product

United States

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